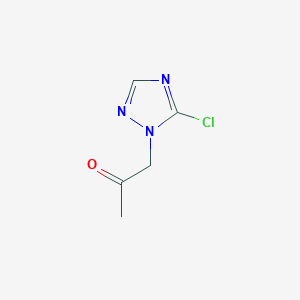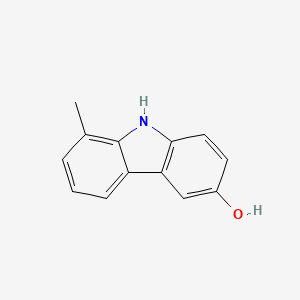
8-Methyl-9H-carbazol-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-9H-carbazol-3-OL is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Méthodes De Préparation
The synthesis of 8-Methyl-9H-carbazol-3-OL can be achieved through several methods. One common approach involves the conversion of N-protected 5,8-dimethyl-9H-carbazol-3-ylboronic acids into the corresponding 3-hydroxy derivatives using hydrogen peroxide under mild reaction conditions . Another method involves the biotransformation of 9H-carbazole by biphenyl-utilizing bacteria, which can produce hydroxylated carbazole metabolites, including 9H-carbazol-3-OL .
Analyse Des Réactions Chimiques
8-Methyl-9H-carbazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic acids for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 9H-carbazole can lead to the formation of 9H-carbazol-3-OL .
Applications De Recherche Scientifique
8-Methyl-9H-carbazol-3-OL and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, carbazole derivatives have shown potential as inhibitors of angiogenesis and inflammation, as well as antibacterial, antifungal, antiparasitic, antiviral, and anticancer agents . In industry, carbazole derivatives are used in the production of conducting polymers and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 8-Methyl-9H-carbazol-3-OL involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit protein kinases, which play a crucial role in cell signaling and regulation . Additionally, they can interfere with the electron transfer processes in cells, leading to their biological effects .
Comparaison Avec Des Composés Similaires
8-Methyl-9H-carbazol-3-OL is similar to other carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-9-ol . These compounds share a common carbazole core structure but differ in the position and nature of their substituents. The unique properties of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological and chemical activities. Other similar compounds include 9H-fluorene, dibenzofuran, and dibenzothiophene, which also exhibit versatile biological activities and applications .
Propriétés
Numéro CAS |
61601-52-3 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
8-methyl-9H-carbazol-3-ol |
InChI |
InChI=1S/C13H11NO/c1-8-3-2-4-10-11-7-9(15)5-6-12(11)14-13(8)10/h2-7,14-15H,1H3 |
Clé InChI |
KVCMTKSXCOJMIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=C(N2)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


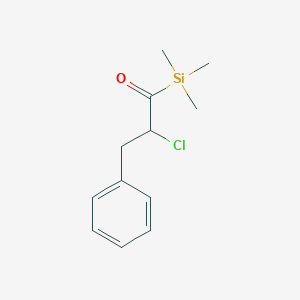
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
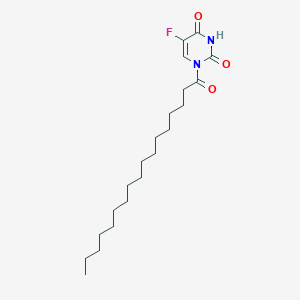
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)

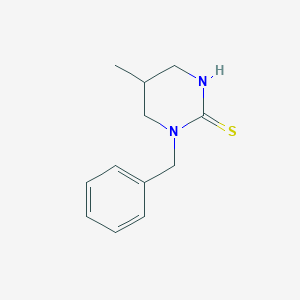
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
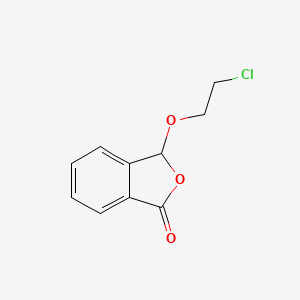
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

